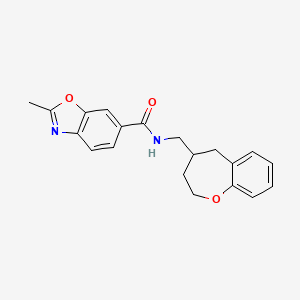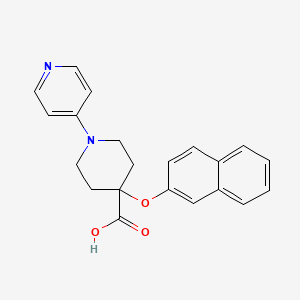
3-(3-fluoro-4-methylphenyl)-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-fluoro-4-methylphenyl)-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the class of pyridine derivatives and is known for its unique chemical structure, which makes it an interesting molecule to study.
Wirkmechanismus
The mechanism of action of 3-(3-fluoro-4-methylphenyl)-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with specific molecular targets in the body, such as enzymes and receptors. These interactions can lead to various biochemical and physiological effects, which are discussed below.
Biochemical and physiological effects:
3-(3-fluoro-4-methylphenyl)-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, this compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been reported to modulate the activity of certain neurotransmitters in the brain, which could have potential implications for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(3-fluoro-4-methylphenyl)-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine in lab experiments include its unique chemical structure, which makes it an interesting molecule to study, and its potential applications in various areas of scientific research. However, there are also some limitations associated with the use of this compound in lab experiments, such as its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of 3-(3-fluoro-4-methylphenyl)-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine. One potential direction is to further investigate its potential as a drug candidate for various diseases. This could involve studying its pharmacokinetics and toxicity in animal models and conducting clinical trials in humans. Another potential direction is to explore its potential as a fluorescent probe for the detection of metal ions in biological systems. This could involve developing new methods for the synthesis and purification of this compound and optimizing its fluorescent properties. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and to identify its molecular targets in the body.
Synthesemethoden
The synthesis of 3-(3-fluoro-4-methylphenyl)-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine involves the reaction of 3-fluoro-4-methylbenzaldehyde and 2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine-3-amine in the presence of a suitable catalyst and solvent. This reaction leads to the formation of the desired compound, which can be purified using various techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(3-fluoro-4-methylphenyl)-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine has been extensively studied for its potential applications in various areas of scientific research. One of the major applications of this compound is in the field of medicinal chemistry, where it is being investigated for its potential as a drug candidate for various diseases, including cancer, inflammation, and neurological disorders. Additionally, this compound has also been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-2-methyl-6-(1,2,4-triazol-4-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4/c1-10-3-4-12(7-14(10)16)13-5-6-15(19-11(13)2)20-8-17-18-9-20/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSIPLLVWWZOFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(N=C(C=C2)N3C=NN=C3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-fluoro-4-methylphenyl)-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5688325.png)
![methyl 4-[(2-ethyl-5-pyrimidinyl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5688326.png)
![2-(3-methoxyphenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5688332.png)

![1-{[1-(3-chlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazole](/img/structure/B5688350.png)

![N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5688356.png)
![2-(4-methoxyphenyl)-5-(phenoxyacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5688364.png)
![2-{[(azepan-1-ylsulfonyl)amino]methyl}-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5688375.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B5688385.png)

